![molecular formula C11H11IN2O B12544237 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one CAS No. 821795-02-2](/img/structure/B12544237.png)
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dimethylamino group, an iodine atom, and a methylene bridge attached to an indole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction involving formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, halides, often in the presence of a base.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups.
Condensation: Larger molecules formed through the addition of aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: Similar structure with a furan ring instead of an indole core.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group and is used in peptide synthesis.
3-[(Dimethylamino)methylidene]pyridine: Similar structure with a pyridine ring.
Uniqueness
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is unique due to the presence of the iodine atom and the indole core, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.
Eigenschaften
CAS-Nummer |
821795-02-2 |
|---|---|
Molekularformel |
C11H11IN2O |
Molekulargewicht |
314.12 g/mol |
IUPAC-Name |
3-(dimethylaminomethylidene)-4-iodo-1H-indol-2-one |
InChI |
InChI=1S/C11H11IN2O/c1-14(2)6-7-10-8(12)4-3-5-9(10)13-11(7)15/h3-6H,1-2H3,(H,13,15) |
InChI-Schlüssel |
SZRDZFQVQURZIK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C1C2=C(C=CC=C2I)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
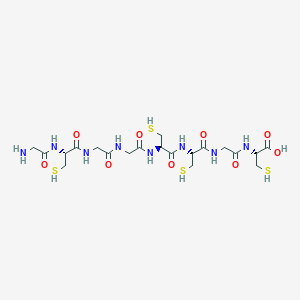
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

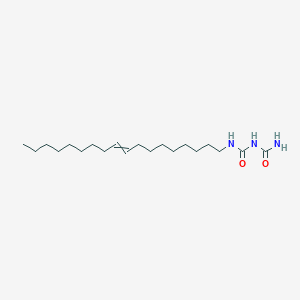
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)
![N,N,N-Trimethyl-2-oxo-2-[(piperidine-2-carbonyl)oxy]ethan-1-aminium](/img/structure/B12544189.png)
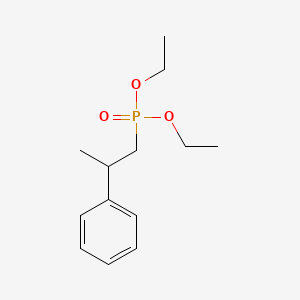

![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)
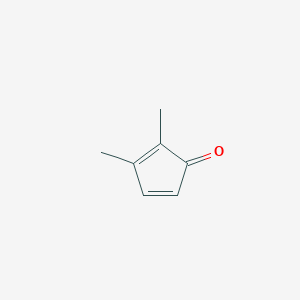
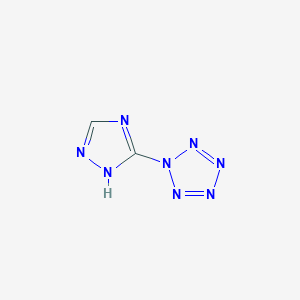

![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)
